3-Bromo-4-hydroxybenzenesulfonyl chloride
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Overview
Description
3-Bromo-4-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4BrClO3S. It is a derivative of benzene, featuring bromine, hydroxyl, and sulfonyl chloride functional groups. This compound is of interest in various chemical synthesis processes due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The hydroxyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the hydroxyl group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
3-Bromo-4-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for research purposes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride involves its functional groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical synthesis processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar structure but lacks the hydroxyl group.
3-Bromo-4-methoxybenzenesulfonyl chloride: Similar structure but has a methoxy group instead of a hydroxyl group.
Properties
Molecular Formula |
C6H4BrClO3S |
---|---|
Molecular Weight |
271.52 g/mol |
IUPAC Name |
3-bromo-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4BrClO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H |
InChI Key |
STKYSOLBHOVRHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)O |
Origin of Product |
United States |
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